molecular formula C9H5Cl2NO2 B14406174 5,6-Dichloro-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 86611-81-6

5,6-Dichloro-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14406174
CAS No.: 86611-81-6
M. Wt: 230.04 g/mol
InChI Key: AJEVMYBLVGAQPN-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylisoindoline-1,3-dione is a chemical compound characterized by the presence of two chlorine atoms and a methyl group attached to an isoindoline-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-methylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The process can be catalyzed by various reagents, including acids and bases, under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of 5,6-Dichloro-2-methylisoindoline-1,3-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production. The use of automated systems and advanced analytical techniques ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione compounds .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dichloro-2-methylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets 5,6-Dichloro-2-methylisoindoline-1,3-dione apart from its similar compounds is the specific combination of chlorine and methyl groups attached to the isoindoline-1,3-dione core.

Properties

CAS No.

86611-81-6

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

5,6-dichloro-2-methylisoindole-1,3-dione

InChI

InChI=1S/C9H5Cl2NO2/c1-12-8(13)4-2-6(10)7(11)3-5(4)9(12)14/h2-3H,1H3

InChI Key

AJEVMYBLVGAQPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl

Origin of Product

United States

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